molecular formula C11H16N2O2 B15319714 4-(Piperazin-1-ylmethyl)benzene-1,2-diol

4-(Piperazin-1-ylmethyl)benzene-1,2-diol

Cat. No.: B15319714
M. Wt: 208.26 g/mol
InChI Key: WYGXDCCXERJAES-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzene-1,2-diol is a chemical compound characterized by a benzene ring substituted with a hydroxyl group at positions 1 and 2, and a piperazine ring attached via a methylene bridge at position 4. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzene-1,2-diol as the starting material.

  • Piperazine Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction where benzene-1,2-diol reacts with piperazine in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

  • Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation Products: Quinones and other oxidized derivatives.

  • Reduction Products: Reduced forms of the piperazine ring.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzene-1,2-diol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Piperazin-1-ylmethyl)benzene-1,2-diol exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand binding to specific receptors or enzymes, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(Piperazin-1-ylmethyl)phenylamine: Similar structure but with an amino group instead of hydroxyl groups.

  • 4-(Piperazin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.

Uniqueness: 4-(Piperazin-1-ylmethyl)benzene-1,2-diol is unique due to its dual hydroxyl groups on the benzene ring, which provide distinct reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.

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Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10-2-1-9(7-11(10)15)8-13-5-3-12-4-6-13/h1-2,7,12,14-15H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGXDCCXERJAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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